molecular formula C25H24N4O2S B4691559 2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE

2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE

Cat. No.: B4691559
M. Wt: 444.6 g/mol
InChI Key: DMSSQGGROAVBSS-UHFFFAOYSA-N
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Description

2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a complex organic compound that features a benzodiazole and carbazole moiety

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-3-29-22-8-6-5-7-18(22)19-13-16(9-12-23(19)29)26-24(30)15-32-25-27-20-11-10-17(31-4-2)14-21(20)28-25/h5-14H,3-4,15H2,1-2H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSSQGGROAVBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=C(C=C4)OCC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and carbazole intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Benzodiazole Intermediate: The benzodiazole moiety can be synthesized via the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Preparation of Carbazole Intermediate: The carbazole moiety is often synthesized through the cyclization of diphenylamine derivatives.

    Coupling Reaction: The final step involves the coupling of the benzodiazole and carbazole intermediates through a sulfanyl linkage, typically using thiolating agents and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole and carbazole moieties can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds containing the benzodiazole moiety, such as benzimidazole and its derivatives.

    Carbazole Derivatives: Compounds containing the carbazole moiety, such as 9-ethylcarbazole and its derivatives.

Uniqueness

2-[(5-Ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to the combination of benzodiazole and carbazole moieties linked through a sulfanyl group. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(5-ETHOXY-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-(9-ETHYL-9H-CARBAZOL-3-YL)ACETAMIDE

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